molecular formula C14H15NO3S B2912385 Furan-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1798672-50-0

Furan-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2912385
M. Wt: 277.34
InChI Key: ZSBZNOYTQLZOGS-UHFFFAOYSA-N
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Description

Furan-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a heterocyclic compound with an intriguing structure. Let’s break it down:




  • Furan-2-yl : This part of the molecule contains a furan ring, which is a five-membered ring with one oxygen atom. Furan derivatives often exhibit interesting biological activities.




  • 7-(furan-2-yl)-1,4-thiazepan-4-yl : Here, we have a thiazepane ring fused to a furan moiety. Thiazepanes are seven-membered rings containing both sulfur and nitrogen atoms. The specific substitution pattern at position 7 (furan-2-yl) adds further complexity.




  • Methanone : The presence of a ketone group (C=O) indicates that this compound is a ketone derivative.





Molecular Structure Analysis

The molecular structure of this compound is crucial for understanding its properties and potential interactions. A detailed analysis of bond angles, torsion angles, and stereochemistry would provide valuable insights.



Chemical Reactions Analysis

Exploring the reactivity of this compound is essential. Consider investigating its behavior under various conditions, such as acidic or basic environments, and its susceptibility to nucleophilic or electrophilic attacks.



Physical And Chemical Properties Analysis

Investigate the following properties:



  • Melting point

  • Solubility

  • Stability

  • Spectral data (IR, NMR, UV-Vis)


Safety And Hazards

Assess the safety profile of this compound. Consider factors such as toxicity, environmental impact, and handling precautions. Consult safety data sheets and relevant literature.


Future Directions

To advance our understanding of this compound, consider the following avenues:



  • Biological assays : Evaluate its activity against specific disease targets.

  • Structural modifications : Explore derivatives with altered substituents.

  • Computational studies : Predict properties and interactions using molecular modeling.

  • Collaborations : Engage with interdisciplinary researchers for further investigations.


Remember that this analysis is based on existing knowledge, and additional research may uncover new aspects of Furan-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone . 🌟


properties

IUPAC Name

furan-2-yl-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c16-14(12-4-2-9-18-12)15-6-5-13(19-10-7-15)11-3-1-8-17-11/h1-4,8-9,13H,5-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBZNOYTQLZOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

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